molecular formula C17H18O3 B5877721 methyl 4-[(2,3-dimethylphenoxy)methyl]benzoate

methyl 4-[(2,3-dimethylphenoxy)methyl]benzoate

Cat. No.: B5877721
M. Wt: 270.32 g/mol
InChI Key: VGRNVXLBDXQXIM-UHFFFAOYSA-N
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Description

Methyl 4-[(2,3-dimethylphenoxy)methyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group attached to a phenoxy methyl group, which is further substituted with two methyl groups at the 2 and 3 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2,3-dimethylphenoxy)methyl]benzoate typically involves the esterification of 4-[(2,3-dimethylphenoxy)methyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,3-dimethylphenoxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The phenoxy methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-[(2,3-dimethylphenoxy)methyl]benzoic acid.

    Reduction: Formation of 4-[(2,3-dimethylphenoxy)methyl]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-[(2,3-dimethylphenoxy)methyl]benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[(2,3-dimethylphenoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate
  • Methyl 4-[(2,6-dimethylphenoxy)methyl]benzoate
  • Methyl 4-[(2,5-dimethylphenoxy)methyl]benzoate

Uniqueness

Methyl 4-[(2,3-dimethylphenoxy)methyl]benzoate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

methyl 4-[(2,3-dimethylphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12-5-4-6-16(13(12)2)20-11-14-7-9-15(10-8-14)17(18)19-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRNVXLBDXQXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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